B1577997 Bombin H7

Bombin H7

Cat. No.: B1577997
Attention: For research use only. Not for human or veterinary use.
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Description

Bombin H7 is a synthetic organic compound belonging to a class of nitro-substituted aromatic derivatives. Based on substituent patterns and CHEMBL database entries (e.g., CHEMBL2337035), this compound is inferred to have a core aromatic ring with substituents including chlorine (Cl) and nitro (NO₂) groups (R1=Cl, R2=H, R3=H, R4=NO₂) . Its molecular formula is approximately C₆H₃ClNO₂, with a molecular weight of ~172.5 g/mol.

This compound is synthesized via electrophilic substitution reactions, often under controlled conditions using nitrating agents and halogenation catalysts.

Properties

bioactivity

Antibacterial

sequence

ILGPILGLVSNALGGLL

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in CHEMBL Analogs

The structural diversity of Bombin H7 analogs is highlighted in Table 1, which compares substituent configurations and molecular properties:

Table 1: Substituent Patterns of this compound Analogs

CHEMBL ID R1 R2 R3 R4 Molecular Weight (g/mol)
CHEMBL2337035 Cl H H NO₂ 172.5
CHEMBL1407785 H H H NO₂ 138.1
CHEMBL2337031 H OMe F NO₂ 186.1
CHEMBL2337029 Cl H F NO₂ 190.5
CHEMBL1457864 H OMe H NO₂ 168.1

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The NO₂ group enhances electrophilicity and binding affinity in all analogs.
  • Methoxy (OMe) and Fluorine (F) : These groups modulate solubility and metabolic stability. For instance, CHEMBL2337031 (R2=OMe, R3=F) shows higher solubility (6.63 mg/ml) in polar solvents compared to this compound (1.31 mg/ml) .

Azabicyclic Derivatives with Similarity Scores

This compound shares structural motifs with azabicyclic compounds (Table 2), particularly in ring substitution patterns:

Table 2: Similar Azabicyclic Compounds

Compound Name Similarity Score Key Properties
7-氮杂双环[2.2.1]庚烷盐酸盐 0.90 High BBB permeability, non-P-gp substrate
内-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺 0.85 Moderate CYP inhibition
3,8-二氮杂双环[3.2.1]辛烷二盐酸盐 0.78 Enhanced solubility in aqueous media

Functional Insights :

  • BBB Permeability : Compounds with similarity scores >0.85 (e.g., 7-氮杂双环[2.2.1]庚烷盐酸盐) exhibit better blood-brain barrier penetration than this compound, which lacks amine groups critical for transporter interactions .
  • Metabolic Stability : this compound’s nitro group reduces CYP450 inhibition compared to analogs with tertiary amines (e.g., 内-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺) .

Functional Comparison

Solubility and Stability

  • This compound : Solubility ranges from 1.31 mg/ml (aqueous buffer) to 3.45 mg/ml (DMSO), classified as "soluble" .
  • Analog CHEMBL2337031 : Higher solubility (6.63 mg/ml) due to polar OMe and F substituents .
  • Stability : this compound’s nitro group confers oxidative stability but may limit photostability compared to fluorine-containing analogs .

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